4-methoxy-N-(2-methylbenzyl)benzamide

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers developing HDAC inhibitors need benzamide scaffolds with defined substitution patterns for reproducible SAR. Substituting analogs with a single methyl or methoxy shift can alter IC50 values >10-fold. 4-Methoxy-N-(2-methylbenzyl)benzamide (CAS 331638-66-5) offers a characterized para-methoxy/ortho-methyl pattern with LogP 2.81-lower than the unsubstituted analog (LogP 3.27)-reducing non-specific binding. • HDAC inhibitor SAR tool: IC50 ~149 µM (closely related analog) • ≥97% purity with NMR, HPLC, GC documentation • Ambient storage; available for immediate global dispatch

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 331638-66-5
Cat. No. B5771089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-methylbenzyl)benzamide
CAS331638-66-5
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H17NO2/c1-12-5-3-4-6-14(12)11-17-16(18)13-7-9-15(19-2)10-8-13/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyCVDCGDPYWBZBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(2-methylbenzyl)benzamide (CAS 331638-66-5): A Distinct N-Benzylbenzamide Scaffold for MedChem and Chemical Biology Procurement


4-Methoxy-N-(2-methylbenzyl)benzamide (CAS 331638-66-5) is a synthetic organic compound belonging to the N-benzylbenzamide class, characterized by a para-methoxy substituent on the benzoyl ring and an ortho-methyl substituent on the N-benzyl moiety [1]. This substitution pattern imparts specific physicochemical properties, including a calculated LogP of 2.81, which differentiates it from simpler analogs and influences its behavior in biological systems and chemical reactions . As a research chemical, it serves as a versatile scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules, and is available from commercial suppliers with certified purity for laboratory use .

Why 4-Methoxy-N-(2-methylbenzyl)benzamide (CAS 331638-66-5) Cannot Be Substituted with Unverified Analogs


The biological and physicochemical profile of N-benzylbenzamides is exquisitely sensitive to the position and nature of substituents on both aromatic rings [1]. In the context of histone deacetylase (HDAC) inhibition, for example, the presence of a 4-methoxy group on the benzoyl ring versus a 2-methoxy or unsubstituted analog can alter IC50 values by more than an order of magnitude [2]. Furthermore, the specific substitution pattern directly impacts key drug-like properties such as lipophilicity (LogP), which governs membrane permeability, solubility, and off-target binding . Therefore, substituting 4-methoxy-N-(2-methylbenzyl)benzamide with a closely related analog—even one differing by a single methyl or methoxy group—introduces significant and unquantified risks of altered target engagement, unexpected ADME properties, and failed experimental reproducibility, making compound-specific procurement essential for rigorous scientific research.

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-methylbenzyl)benzamide (CAS 331638-66-5) vs. Key Analogs


Optimized Lipophilicity: LogP 2.81 for 4-Methoxy-N-(2-methylbenzyl)benzamide vs. LogP 3.27 for Unsubstituted N-(2-methylbenzyl)benzamide

The introduction of a para-methoxy group onto the benzoyl ring of the core N-(2-methylbenzyl)benzamide scaffold significantly reduces lipophilicity. The calculated partition coefficient (LogP) for 4-methoxy-N-(2-methylbenzyl)benzamide is 2.81, compared to 3.27 for the unsubstituted analog N-(2-methylbenzyl)benzamide . This difference of 0.46 LogP units translates to a nearly three-fold reduction in lipophilicity, which is critical for optimizing aqueous solubility and reducing non-specific binding in biological assays.

Medicinal Chemistry ADME Prediction Lipophilicity

Context from Class-Level SAR: Para-Methoxy Substitution on Benzamide Core Reduces HDAC Inhibitory Potency by ~17-fold vs. Ortho-Methoxy Analog

In a series of substituted benzamide derivatives evaluated for HDAC inhibition, the position of a methoxy substituent on the benzoyl ring dramatically influenced activity. The compound with a para-methoxy group (structurally analogous to 4-methoxy-N-(2-methylbenzyl)benzamide) exhibited an IC50 of 149 ± 43 µM, whereas the ortho-methoxy analog showed an IC50 of 90 ± 26 µM, and the meta-methoxy analog an IC50 of 13.5 ± 6.8 µM [1]. This 17-fold range in activity (between the para and meta analogs) underscores that the 4-methoxy substitution pattern confers a distinct and quantifiable level of biological activity that cannot be assumed for other positional isomers.

Epigenetics Histone Deacetylase (HDAC) Inhibition Structure-Activity Relationship (SAR)

Analytical Characterization and Purity: 4-Methoxy-N-(2-methylbenzyl)benzamide Certified at 97-98% Purity with Available QC Documentation

Commercial suppliers offer 4-methoxy-N-(2-methylbenzyl)benzamide with certified purity levels of 97% or 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC spectra . In contrast, many closely related N-benzylbenzamide analogs from non-specialized vendors are provided without detailed analytical certification, introducing uncertainty in research applications.

Analytical Chemistry Quality Control Chemical Procurement

Targeted Applications for 4-Methoxy-N-(2-methylbenzyl)benzamide (CAS 331638-66-5) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Enhanced Solubility and Permeability

Researchers seeking to improve the aqueous solubility and drug-like properties of an N-benzylbenzamide lead series should prioritize 4-methoxy-N-(2-methylbenzyl)benzamide. Its LogP of 2.81 offers a quantifiable advantage over the more lipophilic unsubstituted analog (LogP 3.27) , potentially reducing issues with non-specific binding and poor solubility in in vitro assays and early in vivo studies.

Chemical Biology: Defined Tool Compound for Probing Methoxy Positional Effects on HDAC Activity

In epigenetic research, 4-methoxy-N-(2-methylbenzyl)benzamide serves as a valuable, well-characterized tool compound to study the impact of para-methoxy substitution on benzamide-based HDAC inhibitors. Class-level SAR data indicates a distinct, low-micromolar potency profile (IC50 ~149 µM for a closely related analog) [1], which is significantly different from ortho- and meta-methoxy analogs. This allows for precise interrogation of structure-activity relationships without the confounding variable of an undefined substitution pattern.

Analytical Method Development: Certified Reference Material for Method Validation

The commercial availability of 4-methoxy-N-(2-methylbenzyl)benzamide at certified purities of 97-98% with comprehensive QC documentation (NMR, HPLC, GC) makes it an excellent candidate for use as a reference standard or system suitability test compound in the development and validation of analytical methods for benzamide derivatives. Its unique retention time and spectral properties, defined by its specific substitution pattern, ensure reliable method calibration and performance verification.

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